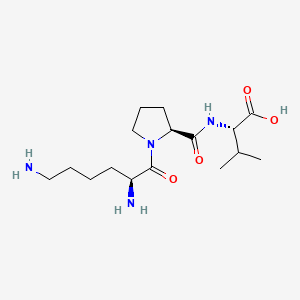

Lis-pro-val

Descripción general

Descripción

Msh (11-13) is a bioactive chemical.

Aplicaciones Científicas De Investigación

Propiedades Antiinflamatorias e Inmunomoduladoras

Lis-pro-val, también conocido como KPV, es un tripéptido derivado de la hormona alfa-melanocitoestimulante (α-MSH). Ha sido ampliamente investigado por sus propiedades antiinflamatorias e inmunomoduladoras. Estudios han demostrado que KPV puede regular las señales de NF-κB, que juegan un papel crucial en la inflamación y la respuesta inmune .

Efectos Neuroprotectores

La investigación sugiere que this compound tiene propiedades neuroprotectoras, potencialmente reduciendo el estrés oxidativo y protegiendo las neuronas. Esto podría ser particularmente útil en el manejo del deterioro cognitivo relacionado con la edad. La activación de la vía Nrf2 para la defensa antioxidante y la modulación de las vías de señalización inflamatoria se encuentran entre los mecanismos involucrados .

Cicatrización de Heridas y Reparación de Tejidos

El uso de KPV en la promoción de la reparación de tejidos se ha informado en varios modelos de enfermedad, incluidas las heridas cutáneas. Su fuerte actividad antiinflamatoria ayuda en el proceso de cicatrización al regular las señales clave involucradas en la inflamación .

Aplicaciones Gastrointestinales

KPV ha mostrado promesa en la reducción de la inflamación intestinal. Se cree que las características antiinflamatorias del tripéptido pueden ser beneficiosas en afecciones como la enfermedad inflamatoria intestinal (EII). El transportador de péptidos PepT1, que generalmente se expresa en el intestino delgado y se induce en el colon durante la EII, media la absorción de KPV, lo que sugiere un mecanismo de acción dirigido .

Sistemas de Administración de Medicamentos

this compound se ha utilizado en el diseño de nanopartículas para la administración dirigida de medicamentos al colon. Este enfoque evalúa los efectos terapéuticos de KPV en modelos de colitis en ratones, demostrando su potencial en estrategias de tratamiento localizado .

Aplicaciones de Hidrogel

La capacidad de KPV para formar hidrogeles confirma su posible uso para aplicaciones biológicas debido a su buena biocompatibilidad y estabilidad. Estos hidrogeles se pueden utilizar para diversas aplicaciones terapéuticas, incluida la administración de medicamentos y la ingeniería de tejidos .

Mecanismo De Acción

Target of Action

Lys-Pro-Val (KPV), also known as Msh (11-13) or L-Valine, N-(1-L-lysyl-L-prolyl)-, is a tripeptide that primarily targets the PepT1, a di/tripeptide transporter protein . PepT1 is usually expressed in the small intestine and is induced in the colon during inflammatory bowel disease (IBD) .

Mode of Action

KPV interacts with its target, PepT1, which is expressed in immune and intestinal epithelial cells . This interaction leads to the inhibition of NF-κB and MAP kinase inflammatory signaling pathways, thereby reducing the secretion of pro-inflammatory cytokines .

Biochemical Pathways

The primary biochemical pathway affected by KPV is the NF-κB signaling pathway. NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection . By inhibiting the activation of this pathway, KPV can reduce inflammation and promote healing .

Pharmacokinetics

The pharmacokinetics of KPV involve its absorption through the PepT1 transporter. Studies have shown that KPV can be absorbed using cold KPV as a competitive radiolabeled substrate for PepT1 . .

Result of Action

The result of KPV’s action is a reduction in inflammation. In nanomolar concentrations, KPV has been shown to inhibit the activation of NF-κB and MAP kinase inflammatory signaling pathways, leading to a decrease in the secretion of pro-inflammatory cytokines . This anti-inflammatory effect has been observed in various disease models, including cutaneous wound healing and chemotherapy-induced oral mucositis .

Action Environment

The action of KPV can be influenced by environmental factors. For instance, in the case of inflammatory bowel disease, the induction of the PepT1 transporter in the colon can enhance the action of KPV . Additionally, the formulation of KPV can also affect its action. For example, encapsulating KPV in nanoparticles can enhance its delivery to the colon and improve its therapeutic effect .

Análisis Bioquímico

Biochemical Properties

Lys-Pro-Val has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to covalently target Lys, Tyr, or His residues in the BIR3 domain of the inhibitor of the apoptosis protein (IAP) family . The nature of these interactions involves structural, cellular, and pharmacological characterizations .

Cellular Effects

Lys-Pro-Val has significant effects on various types of cells and cellular processes. It has been reported to inhibit the activation of NF-κB and MAP kinase inflammatory signaling pathways, and reduce pro-inflammatory cytokine secretion . It influences cell function by regulating these cell signaling pathways, impacting gene expression, and altering cellular metabolism .

Molecular Mechanism

The molecular mechanism of Lys-Pro-Val involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to act via PepT1, a di/tripeptide transporter, expressed in immune and intestinal epithelial cells .

Temporal Effects in Laboratory Settings

The effects of Lys-Pro-Val change over time in laboratory settings. It has been observed that the agent was long-lived and orally bioavailable

Dosage Effects in Animal Models

The effects of Lys-Pro-Val vary with different dosages in animal models. For instance, oral administration of Lys-Pro-Val has been reported to reduce the incidence of DSS- and TNBS-induced colitis in mice, indicating a decrease in pro-inflammatory cytokine expression

Metabolic Pathways

Lys-Pro-Val is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels

Transport and Distribution

Lys-Pro-Val is transported and distributed within cells and tissues. It has been found that paracellular transport diffusion was the major flux mechanism for the intact Lys-Pro-Val . It could also interact with transporters or binding proteins, and have effects on its localization or accumulation .

Propiedades

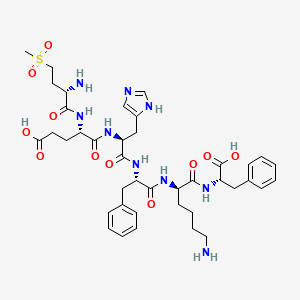

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N4O4/c1-10(2)13(16(23)24)19-14(21)12-7-5-9-20(12)15(22)11(18)6-3-4-8-17/h10-13H,3-9,17-18H2,1-2H3,(H,19,21)(H,23,24)/t11-,12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPZCHGIWAQVKQ-AVGNSLFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80987067 | |

| Record name | N-[Hydroxy(1-lysylpyrrolidin-2-yl)methylidene]valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80987067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67727-97-3 | |

| Record name | Msh (11-13) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067727973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[Hydroxy(1-lysylpyrrolidin-2-yl)methylidene]valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80987067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for Lys-Pro-Val's anti-inflammatory effects?

A1: While the exact mechanism remains under investigation, research suggests that Lys-Pro-Val's anti-inflammatory action might involve the inhibition of interleukin-1 beta (IL-1β) functions rather than direct interaction with melanocortin receptors (MCRs). [] This conclusion is supported by studies showing that KPV's anti-inflammatory effects are not blocked by MC3/4-R antagonists and that KPV does not stimulate cAMP accumulation in macrophages, unlike core MSH peptides. []

Q2: Does Lys-Pro-Val exert its effects solely through MCRs?

A2: Evidence suggests that Lys-Pro-Val might interact with targets distinct from known MCRs. While some studies indicate potential binding to MC1R, particularly with specific modifications, [] others demonstrate its activity even in the absence of functional MC1R. [] Furthermore, Lys-Pro-Val and its analogues did not bind to MCRs or stimulate cAMP in RAW 264.7 and B16-F1 cells, suggesting a distinct receptive site for this tripeptide. []

Q3: How does Lys-Pro-Val impact nitric oxide (NO) production in macrophages?

A3: Lys-Pro-Val and its analogues demonstrate dose-dependent inhibition of NO production in lipopolysaccharide (LPS)/interferon-gamma (IFN-γ)-stimulated RAW 264.7 macrophage cells. [] This suggests a potential mechanism for its anti-inflammatory action independent of MCRs and cAMP pathways. []

Q4: What are the downstream effects of Lys-Pro-Val's interaction with its target(s)?

A4: The downstream effects of Lys-Pro-Val are multifaceted and vary depending on the cell type and context. Observed effects include:

- Anti-inflammatory activity: Inhibition of IL-1β-induced inflammation, [, ] reduction of polymorphonuclear leukocyte accumulation in peritonitis models. []

- Antimicrobial activity: Exhibits activity against Candida albicans, particularly with specific modifications enhancing its potency. []

- Immunomodulatory effects: Can influence both humoral and cellular immune responses, with specific structural modifications significantly altering its effects. [, ]

Q5: What is the molecular formula and weight of Lys-Pro-Val?

A5: The molecular formula of Lys-Pro-Val is C14H25N5O4, and its molecular weight is 327.39 g/mol.

Q6: How do structural modifications of Lys-Pro-Val affect its biological activity?

A6: Structural modifications significantly impact the activity of Lys-Pro-Val.

- C-terminal modifications: Replacing L-Valine with D-Valine in the tripeptide enhances its anti-inflammatory and antipyretic effects. [, ]

- Cyclic modifications: Cyclization and D-amino acid substitutions in Lys-Pro-Val analogues can significantly alter their binding affinity and selectivity for different MCR subtypes. [, ]

- N-terminal extensions: Adding amino acids to the N-terminus of Lys-Pro-Val can enhance or reduce its potency depending on the specific residues added. []

- Lysine deletion: Removing the Lysine residue can significantly impact the immunomodulatory activity of peptides containing the Lys-Pro-Val sequence. []

Q7: What in vitro and in vivo models have been used to evaluate the efficacy of Lys-Pro-Val?

A7: Various models have been employed to assess Lys-Pro-Val's effects, including:

- In vitro:

- Melanocyte assays using frog (Rana pipiens) and lizard (Anolis carolinensis) skin to assess melanotropic activity. [, , , ]

- Cell-free Cloudman S-91 mouse melanoma plasma membrane preparations to study adenylate cyclase activity. [, ]

- RAW 264.7 macrophage cells to evaluate NO production and anti-inflammatory effects. []

- Binding assays using B16-F1 mouse melanoma cells and insect cells expressing recombinant MCRs. [, ]

- In vivo:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-2-(2,2-dimethylmorpholino)-3-hydroxy-10,13-dimethylhexadecahydro-11H-cyclopenta[a]phenanthren-11-one](/img/structure/B1677469.png)

![4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B1677482.png)